Tecarfarin vs Warfarin: Pharmacokinetic Stability in Severe Chronic Kidney Disease
In a Phase I crossover study comparing tecarfarin and warfarin pharmacokinetics in patients with severe CKD (eGFR < 30 mL/min, n=13) versus matched healthy volunteers (n=10), tecarfarin demonstrated significantly less PK alteration in the presence of renal impairment [1]. This is a critical differentiator given that CKD complicates warfarin anticoagulation through inhibition of CYP2C9 activity.
| Evidence Dimension | Mean plasma concentration increase in CKD vs healthy volunteers |
|---|---|
| Target Compound Data | < 15% higher in CKD subjects |
| Comparator Or Baseline | (S)-warfarin: 44% higher in CKD subjects; (R,S)-warfarin: 27% higher in CKD subjects |
| Quantified Difference | Tecarfarin exposure change in CKD (<15%) substantially lower than warfarin (44% for S-isomer, 27% for racemate); both warfarin changes fell outside 90% confidence interval of equivalence |
| Conditions | Phase I crossover study; CKD subjects with eGFR < 30 mL/min not on dialysis (n=13) matched to healthy volunteers (n=10); single dose: warfarin 10 mg or tecarfarin 30 mg |
Why This Matters
This evidence demonstrates that tecarfarin pharmacokinetics are minimally affected by severe CKD, whereas warfarin exposure is substantially increased, suggesting more predictable dosing in renally impaired patients—a population with high unmet anticoagulation need.
- [1] Albrecht D, Turakhia MP, Ries D, et al. Pharmacokinetics of Tecarfarin and Warfarin in Patients with Severe Chronic Kidney Disease. Thromb Haemost. 2017 Nov;117(11):2026-2033. View Source
